molecular formula C23H17ClFN3O2 B2519252 N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide CAS No. 899723-74-1

N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

Cat. No.: B2519252
CAS No.: 899723-74-1
M. Wt: 421.86
InChI Key: HJSWZRXJABHXJC-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a heterocyclic compound featuring a 1,5-benzodiazepine core fused with an acetamide substituent. The 1,5-benzodiazepine moiety is characterized by a seven-membered ring containing two nitrogen atoms, with a ketone group at position 2 and a phenyl group at position 2. This structural framework is analogous to pharmacologically active benzodiazepines but differentiated by the acetamide linkage and halogen substitution, which may influence binding affinity and metabolic stability .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O2/c24-17-12-16(10-11-18(17)25)26-22(29)14-28-21-9-5-4-8-19(21)27-20(13-23(28)30)15-6-2-1-3-7-15/h1-12H,13-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSWZRXJABHXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C23H17ClFN3O2
  • Molecular Weight : 421.8 g/mol
  • CAS Number : 899723-74-1

The structure includes a benzodiazepine moiety, which is often associated with various biological activities such as anxiolytic and sedative effects. The presence of the chloro and fluorine substituents may enhance its lipophilicity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly GABA receptors, which are crucial for its anxiolytic effects.
  • Cell Cycle Modulation : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating cell cycle pathways.
  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in cancer progression or neurological disorders.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
N-(3-chloro-4-fluorophenyl)-2-(...)A549 (Lung Cancer)26
N-(4-fluorophenyl)-2-(...)MCF7 (Breast Cancer)15

These results suggest that the compound may possess anticancer properties similar to other phenylacetamide derivatives.

Neuropharmacological Effects

Benzodiazepine derivatives are well-known for their neuropharmacological effects. N-(3-chloro-4-fluorophenyl)-2-(...) may exhibit:

  • Anxiolytic Effects : Potential reduction in anxiety levels through GABA receptor modulation.
  • Sedative Properties : Induction of sedation in preclinical models.

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into potential therapeutic applications:

  • Study on Anticancer Activity : A study found that benzodiazepine derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, with some compounds showing IC50 values below 20 µM.
    "Compounds in the benzodiazepine class are often associated with various biological activities..." .
  • Neuropharmacological Assessment : Research on similar compounds indicated their effectiveness in reducing anxiety symptoms in animal models, suggesting a potential for therapeutic use in anxiety disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s uniqueness lies in its 1,5-benzodiazepine core. Comparisons with other heterocyclic acetamides reveal distinct structural and functional differences:

Compound Core Structure Substituents Key Structural Features
Target Compound 1,5-Benzodiazepine 3-Chloro-4-fluorophenyl (acetamide), phenyl (position 4) Seven-membered diazepine ring with a ketone (C2) and phenyl (C4); halogenated acetamide
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Naphthalene 3-Chloro-4-fluorophenyl (amide), naphthalen-1-yl (acetamide) Planar naphthalene group; dihedral angle of 60.5° between aromatic rings
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole 2,4-Dichlorophenyl (acetamide), 1,5-dimethyl-3-oxo-2-phenyl (pyrazole) Pyrazole ring with methyl and phenyl groups; R22(10) hydrogen-bonded dimers
AJ5d: N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide Quinazolinone + Thiazolidinone 2-Chlorophenyl (thiazolidinone), 4-fluorophenyl (quinazolinone) Dual heterocyclic system (quinazolinone and thiazolidinone); sulfur-bridged acetamide

Key Observations :

  • Halogenation (Cl, F) in the acetamide group is a common feature in analogues, likely improving lipophilicity and metabolic resistance .
Physicochemical Properties

Melting points and solubility trends vary significantly based on substituents:

Compound Melting Point Hydrogen Bonding Solubility Predictions
Target Compound Not reported Likely N–H∙∙∙O (amide) Moderate (halogens increase lipophilicity)
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 421 K N–H∙∙∙O dimers Low (naphthalene reduces aqueous solubility)
2-(2,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide 473–475 K R22(10) dimers via N–H∙∙∙O Low (chlorinated aromatic systems)
AJ5d Not specified S∙∙∙O and N–H∙∙∙O interactions Moderate (thioether and polar groups enhance solubility)

Key Observations :

  • Higher melting points correlate with strong intermolecular hydrogen bonding (e.g., R22(10) dimers in pyrazole derivatives) .
  • The target compound’s solubility may resemble AJ5d due to balanced lipophilic (halogens) and polar (amide, ketone) groups .

Key Observations :

  • Carbodiimide-mediated coupling (e.g., EDC) is a standard method for acetamide derivatives .
  • Halogenated anilines (e.g., 3-chloro-4-fluoroaniline) are recurrent substrates, suggesting their commercial availability and utility .
Hydrogen Bonding and Crystal Packing

The target compound’s crystal packing is anticipated to involve N–H∙∙∙O interactions, similar to analogues:

  • Pyrazole derivative : Forms R22(10) hydrogen-bonded dimers, stabilizing the crystal lattice.
  • Naphthalene derivative : Planar amide group facilitates N–H∙∙∙O dimers, with a dihedral angle of 60.5° between aromatic rings.
  • Target Compound : The benzodiazepine core’s flexibility may allow variable packing modes, though the amide group is expected to drive dimerization .

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